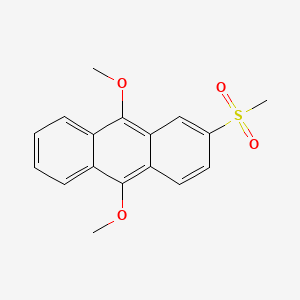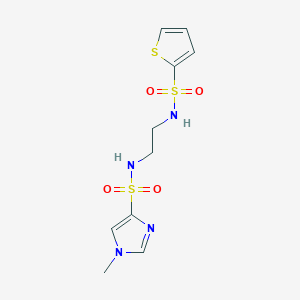
1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various B-cell malignancies.
Scientific Research Applications
Antibacterial and Antitumor Applications
Sulfonamide compounds, including those with structures similar to 1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide, have been extensively studied for their antibacterial properties. These compounds are a significant class of synthetic bacteriostatic antibiotics used against bacterial infections caused by various microorganisms. Their application extends beyond antibacterial uses, showing promise as anticancer agents, antiviral HIV protease inhibitors, and in drugs for Alzheimer’s disease, showcasing their broad therapeutic potential (I. Gulcin & P. Taslimi, 2018). Additionally, the presence of the sulfonamide moiety in many clinically used drugs, including diuretics and antiepileptics, underscores the structural motif's importance in medicinal chemistry, hinting at its potential in future drug development (F. Carta, A. Scozzafava, & C. Supuran, 2012).
Environmental and Water Treatment Processes
The environmental fate and treatment technologies for sulfonamides, due to their widespread use in agriculture and medicine, have become a growing concern. Studies have focused on the chemical reaction features of sulfonamides to eliminate their potential impact on ecosystems and human health. Advanced Oxidation Processes (AOPs) using biochar or metal-based oxidants have been proposed as effective methods for the detoxification and removal of sulfonamides from water, suggesting an avenue for future technological development in water treatment processes (Jingchen Li et al., 2021).
Antioxidant Capacity and Chemical Degradation
The antioxidant capacity of sulfonamide derivatives, including assessments via ABTS/PP Decolorization Assay, has been a subject of interest, indicating the chemical versatility and potential health benefits of these compounds. This interest extends to understanding their chemical degradation pathways and the implications for environmental health, emphasizing the need for sustainable and effective treatment methods to mitigate the ecological impact of sulfonamides (I. Ilyasov et al., 2020).
Synthesis and Medicinal Chemistry
Research into the synthesis of thiophene derivatives, which are structurally related to 1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide, has demonstrated their significant biological activities and applications in medicinal chemistry. These compounds exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This highlights the continued interest and potential for discovering new therapeutic agents within this class of compounds (S. Rathore et al., 2021).
properties
IUPAC Name |
1-methyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S3/c1-14-7-9(11-8-14)20(15,16)12-4-5-13-21(17,18)10-3-2-6-19-10/h2-3,6-8,12-13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWCMMLSONAYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

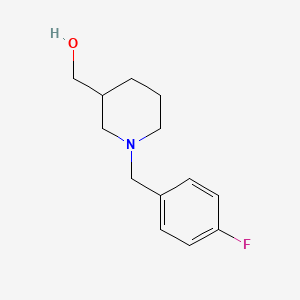
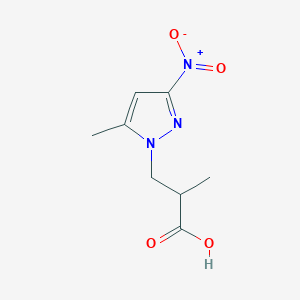
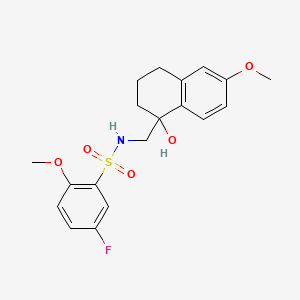
![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)



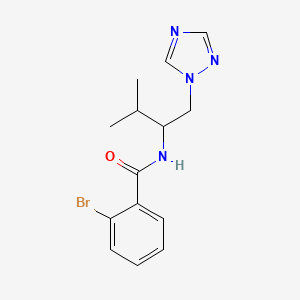
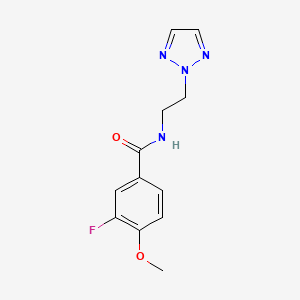
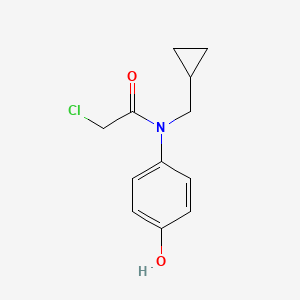
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)
![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

